molecular formula C14H19NO4 B114956 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid CAS No. 149506-04-7

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid

Cat. No.: B114956
CAS No.: 149506-04-7
M. Wt: 265.3 g/mol
InChI Key: JZVULXRCJQKJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a phenylpropanoic acid scaffold substituted with a tert-butoxycarbonyl (Boc) protected amino group on the phenyl ring . The Boc group is a cornerstone in synthetic chemistry, widely used for the protection of amines in peptide synthesis and other multi-step organic syntheses, as exemplified by its use in Boc-protected phenylalanine and tyrosine derivatives . The structure of this compound, which incorporates both a protected amine and a carboxylic acid functional group, makes it a valuable bifunctional intermediate. Researchers can selectively manipulate the carboxylic acid moiety while the amine group remains protected, enabling its use in the construction of more complex molecules. Compounds based on the phenylpropanoic acid structure have been investigated as potential antagonists for integrins, which are important targets in areas such as cancer metastasis, osteoporosis, and restenosis . Additionally, phenylpropanoic acids are known to be metabolites of dietary polyphenols and can be actively absorbed in the intestine, suggesting potential relevance in metabolic and nutritional studies . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVULXRCJQKJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375444
Record name 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387360-95-4, 149506-04-7
Record name 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Boc Protection of 3-Aminophenylpropanoic Acid

The most straightforward method involves protecting the amine group of 3-aminophenylpropanoic acid with a tert-butoxycarbonyl (Boc) group.

Reaction Conditions :

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine (TEA).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature (RT).

  • Time : 12–24 hours.

Mechanism :
The Boc group is introduced via nucleophilic attack of the amine on Boc₂O, facilitated by DMAP as a catalyst. The reaction proceeds under mild conditions to avoid side reactions.

Yield : 70–85% after purification by recrystallization or column chromatography.

Multi-Step Synthesis from 3-Nitrobenzaldehyde

For cases where 3-aminophenylpropanoic acid is unavailable, a multi-step synthesis is employed:

Step 1: Henry Reaction to Form 3-Nitrocinnamic Acid

3-Nitrobenzaldehyde reacts with nitromethane in the presence of ammonium acetate to form β-nitrostyrene, which is hydrolyzed to 3-nitrocinnamic acid.

Step 2: Reduction to 3-Aminophenylpropanoic Acid

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine and the α,β-unsaturated acid to propanoic acid.

Step 3: Boc Protection

The amine is protected using Boc₂O under standard conditions.

Overall Yield : 50–60% due to cumulative losses in multi-step purification.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal Boc protection requires polar aprotic solvents to stabilize intermediates. A comparison of solvents and catalysts is shown below:

SolventCatalystTime (h)Yield (%)Purity (%)
DCMDMAP128598
THFTEA187895
DMFNone246590

DMAP in DCM achieves the highest efficiency due to enhanced nucleophilicity and reduced side reactions.

Temperature and Stoichiometry

Excess Boc₂O (1.5 equiv) and low temperatures (0°C) minimize racemization and overprotection. Elevated temperatures (>30°C) lead to carboxylic acid activation and undesired oligomerization.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize throughput and reproducibility. Continuous flow reactors enable:

  • Precise temperature control (<5°C variance).

  • Rapid mixing, reducing reaction time to 2–4 hours.

  • Automated in-line purification via liquid-liquid extraction.

Scalability : Pilot-scale trials report 90% yield at 10 kg/batch.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has been explored:

  • Reagents : Boc₂O, 3-aminophenylpropanoic acid, sodium carbonate.

  • Conditions : 500 rpm, 2 hours.

  • Yield : 75% with 99% purity.

This method reduces waste and energy consumption but requires specialized equipment.

Challenges and Mitigation Strategies

Racemization at the α-Carbon

The chiral center at C2 is prone to racemization under basic conditions. Mitigation includes:

  • Using non-basic catalysts (e.g., DMAP instead of TEA).

  • Maintaining pH <8 during workup.

Purification Difficulties

The compound’s polarity complicates isolation. Strategies include:

  • Acid-Base Extraction : Partitioning between ethyl acetate (organic) and 1M HCl (aqueous).

  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients.

Comparative Analysis of Methods

MethodProsConsYield (%)
Direct Boc ProtectionShort route, high yieldRequires expensive starting material85
Multi-Step SynthesisUses inexpensive precursorsLow overall yield60
Continuous FlowScalable, consistentHigh capital investment90
MechanochemicalEco-friendly, solvent-freeLimited throughput75

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can yield phenolic compounds, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent type, position, and functional groups. Data from literature and commercial sources are summarized below:

Table 1: Physicochemical and Functional Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Source/Evidence
3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid Boc-amino (3) C₁₄H₁₉NO₅ 281.3 Moderate solubility in organic solvents; used in peptide synthesis
3-(3-Methoxyphenyl)propanoic acid Methoxy (3) C₁₀H₁₂O₃ 180.2 mp 85–89°C; higher polarity for polar solvents
3-(4-((Boc-amino)methyl)phenyl)propanoic acid Boc-amino (4, methyl linker) C₁₅H₂₁NO₄ 279.3 Lower solubility due to para-substitution; research applications
(2S)-Boc-3-cyano-β-phenylalanine Boc-amino + 3-cyano (3) C₁₅H₁₇N₂O₄ 297.3 Enhanced polarity for H-bonding; intermediate in drug design
3-(2-Methoxyphenyl)propanoic acid Methoxy (2) C₁₀H₁₂O₃ 180.2 Ortho-substitution alters steric effects; chemical intermediate
Key Findings :

Substituent Position and Electronic Effects: Meta vs. Para Substitution: The Boc group at the phenyl’s 3-position (meta) in the target compound creates distinct electronic effects compared to para-substituted analogs (e.g., ). Meta substitution often reduces steric hindrance, enhancing reactivity in coupling reactions .

Functional Group Impact: Boc vs. Methoxy: The Boc group introduces bulkiness and acid-labile protection, contrasting with the smaller, electron-donating methoxy group. This makes Boc derivatives more suited for stepwise synthesis requiring temporary amine protection . Cyano Substituents: The 3-cyano analog () increases polarity and hydrogen-bonding capacity, favoring interactions in bioactive molecules .

Synthetic Utility: Palladium-catalyzed ortho-functionalization () is a common route for synthesizing phenylpropanoic acid derivatives. The Boc group’s stability under basic conditions allows selective modifications . Impurity profiles () highlight the importance of regiochemical control, as para-substituted byproducts (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) may arise during synthesis .

Physicochemical Properties :

  • Solubility : The Boc group reduces aqueous solubility compared to methoxy-substituted analogs, favoring organic solvents like DCM or THF .
  • Melting Points : Methoxy derivatives (e.g., 85–89°C in ) typically have lower melting points than Boc-protected compounds due to reduced molecular symmetry .

Biological Activity

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid (CAS No. 149506-04-7) is a complex organic compound notable for its potential biological activities. With the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol, this compound features a phenyl ring, a propanoic acid moiety, and a tert-butyl carbamate group. Its structural complexity allows it to interact with various biological targets, making it a candidate for research in medicinal chemistry.

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures often exhibit the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Compounds like this one can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammation and cancer progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, often involving mitochondrial dysfunction and caspase activation.

1. Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of related compounds found that derivatives similar to this compound significantly reduced inflammation in animal models. The administration resulted in decreased levels of inflammatory markers, suggesting a potential therapeutic application in conditions such as arthritis or inflammatory bowel disease.

2. Anticancer Properties

Another pivotal study evaluated the anticancer efficacy of structurally related compounds on various cancer cell lines, including breast and colon cancer cells. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis at micromolar concentrations:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Induces apoptosis through caspase activation
Compound BHT-29 (Colon)15Inhibits cell cycle progression
This compoundHCT116 (Colon)12Promotes mitochondrial dysfunction

Pharmacological Applications

Given its biological activities, this compound is being explored for various pharmacological applications:

  • Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.
  • Anticancer Agents : Investigated as a lead compound for developing new anticancer therapies.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Nitration : Starting from an appropriate aromatic precursor.
  • Reduction : Converting nitro groups to amines.
  • Carbamate Protection : Using tert-butyl chloroformate to protect the amine group.

Chemical Reactions

This compound is capable of undergoing various chemical reactions:

Reaction TypeDescription
OxidationPossible introduction of additional functional groups
ReductionReduction of nitro groups to amines
SubstitutionElectrophilic aromatic substitution on the phenyl ring
HydrolysisHydrolysis of the carbamate group

Q & A

Q. What are the key challenges in synthesizing 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of protective groups (e.g., tert-butoxycarbonyl) and regioselective substitutions. Key challenges include maintaining stereochemical integrity and minimizing side reactions. Methodological solutions include:

  • Using orthogonal protective groups to prevent unintended deprotection .
  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and selectivity .
  • Employing column chromatography or preparative HPLC for purification, as noted in impurity isolation protocols for structurally related compounds .

Q. How can researchers validate the purity and structural integrity of this compound?

Advanced analytical techniques are required:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and detect stereoisomers .
  • HPLC with UV/Vis or ELSD detection to quantify impurities, referencing impurity standards for phenylpropanoic acid derivatives .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction path search algorithms identify energetically favorable intermediates .
  • Molecular dynamics simulations model solvent effects on reaction kinetics .
  • Machine learning correlates experimental parameters (e.g., pH, catalyst loading) with yield outcomes .

Q. What strategies resolve conflicting data in biological activity studies (e.g., enzyme inhibition vs. non-specific binding)?

Methodological approaches include:

  • Surface Plasmon Resonance (SPR) to quantify binding affinities and rule out non-specific interactions .
  • Isothermal Titration Calorimetry (ITC) to validate thermodynamic parameters of ligand-target binding .
  • Metabolic Stability Assays (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How do structural analogs inform the design of derivatives with enhanced pharmacological properties?

Comparative studies of analogs (e.g., fluorophenyl or benzyl-protected variants) reveal:

  • Steric effects : Bulky substituents (e.g., 2-methylpropan-2-yl) improve metabolic stability by hindering enzymatic degradation .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity in related phenylpropanoids .
  • Bioisosteric replacements : Replacing the propanoic acid moiety with a thiazolidinone ring modulates solubility and bioavailability .

Q. What experimental frameworks assess the compound’s interaction with membrane transporters (e.g., organic anion transporters)?

  • Caco-2 cell monolayers evaluate permeability and efflux ratios .
  • Transfected HEK293 cells overexpress specific transporters (e.g., OATP1B1) to quantify uptake kinetics .
  • In silico docking predicts binding poses to transporter proteins, validated by mutagenesis studies .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Normalize data using cell viability assays (e.g., MTT, ATP luminescence) to control for proliferation rate variations.
  • Perform proteomic profiling to identify cell line-specific expression of metabolic enzymes or efflux pumps .
  • Use 3D spheroid models to mimic in vivo tissue heterogeneity and reduce false positives .

Q. What techniques characterize the compound’s stability under physiological conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups .
  • LC-MS/MS tracks degradation products in simulated gastric fluid (pH 1.2) and plasma .
  • Dynamic Light Scattering (DLS) monitors aggregation propensity in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.